molecular formula C10H10N2 B127557 7-Cyano-1,2,3,4-tetrahydroisoquinoline CAS No. 149355-52-2

7-Cyano-1,2,3,4-tetrahydroisoquinoline

Cat. No. B127557
M. Wt: 158.2 g/mol
InChI Key: LJFNUFCUPDECPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyano-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various synthetic and structural studies due to its relevance in medicinal chemistry and as a structural feature in many natural products. The compound is characterized by the presence of a cyano group attached to a tetrahydroisoquinoline scaffold, which is a saturated version of the isoquinoline alkaloid structure with a nitrogen atom in the heterocyclic ring .

Synthesis Analysis

The synthesis of 7-cyano-tetrahydroisoquinoline derivatives has been explored through different methods. For instance, the starting compounds with a 7-acetyl group and a cyano group were synthesized and reacted with N-aryl-2-chloroacetamides to produce a series of tetrahydroisoquinolines, which upon further reactions, yielded various derivatives . Another approach involved the reaction of 4-cyano-1,3-dihydroxy-tetrahydroisoquinoline with Vilsmeier reagent to produce chloro aldehydes and naphthyridine derivatives . Additionally, a domino reaction catalyzed by indium chloride in water was used to synthesize various tetrahydroquinoline derivatives efficiently .

Molecular Structure Analysis

The molecular structures of the synthesized 7-cyano-tetrahydroisoquinoline derivatives have been characterized using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structures of some compounds, confirming their proposed structures . Spectral data, including Mass, 1H & 13C NMR, NOE, and HETERO COSY, have also been used to identify and confirm the structures of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of 7-cyano-tetrahydroisoquinoline derivatives has been studied through various reactions. Alkylation reactions, intramolecular cyclizations, and reactions with different reagents such as hydrazine hydrate, phenylhydrazine, and thiosemicarbazide have been performed to synthesize a wide range of compounds, including tetrahydroquinolines and tetrahydrothienoquinolines . The reaction mechanisms have been proposed based on the observed products and their spectral data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-cyano-tetrahydroisoquinoline derivatives are inferred from their synthesis and structural characterization. The solubility, reactivity, and stability of these compounds can vary depending on the substituents and the conditions under which they are synthesized and stored. The crystal structure analysis provides insights into the molecular conformations and potential intermolecular interactions, which can influence the compound's properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and structural characterization of derivatives of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. X-ray diffraction analysis, IR, and electronic absorption spectroscopy were employed, along with quantum-chemical calculations, to understand the properties of these compounds (Sokol et al., 2002).

Chemical Properties and Synthesis Techniques

  • Research has been conducted on the synthesis of 4-Cyano- or 4-alkyl-7-hydroxy tetrahydroisoquinolines, demonstrating various chemical reactions and pathways involved in forming these compounds (Hoshino et al., 1971).
  • Another study synthesized 4-Cyano-7-(α,γ-butylenedioxy)-5,6,7,8-tetrahydroisoquinolin-3-one and related compounds, using 1H-NMR and mass spectroscopy for structural verification (Krichevskii et al., 1995).

Applications in Catalysis and Material Science

  • Tetrahydroisoquinolines, including 7-Cyano-1,2,3,4-tetrahydroisoquinoline derivatives, have been used as chiral catalysts in chemical reactions, demonstrating the utility of these compounds in asymmetric catalysis (Yamashita et al., 1983).
  • In the field of materials science, a compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline with cyano moieties was investigated as a potential emissive material, highlighting the diverse applications of these compounds (Malinauskas et al., 2009).

Potential Medical and Biological Applications

  • Some derivatives of 7-Cyano-1,2,3,4-tetrahydroisoquinoline have shown potential in cancer research, indicating possible applications in the development of anticancer agents (Cao et al., 2019).
  • Research has been conducted on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, further emphasizing the potential medicinal value of these compounds (Redda et al., 2010).

Safety And Hazards

The safety information for 7-Cyano-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302 - H411, indicating that it is harmful if swallowed and toxic to aquatic life with long lasting effects . The precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, which provide instructions for handling, storage, and disposal .

Future Directions

The future directions for research on 7-Cyano-1,2,3,4-tetrahydroisoquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry and clinical medicine . Additionally, the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives is an area of ongoing research .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFNUFCUPDECPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436396
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyano-1,2,3,4-tetrahydroisoquinoline

CAS RN

149355-52-2
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrochloric acid (30.6 ml; 2 equiv.) was added at 0° C. to a solution of 1,2,3,4,-tetrahydroisoquinoline-7-amine (15.3 g; 1 equiv.) in 40 ml of water, and the reaction mixture was stirred for 10 minutes at −5° C. Sodium nitrate solution (7.13 g of sodium nitrate in 35 ml of water) was added dropwise at 0° C. in the course of 30 minutes, and the resulting reaction mixture was stirred for 30 minutes at 0° C. Finally, urea (1.86 g; 0.3 equiv.) was added. A mixture of sodium hydroxide solution (10.3 g of NaOH in 70 ml of H2O), potassium cyanide solution (33.5 g (5 equiv.) of KCN in 50 ml of H2O) and 76.5 ml of benzene was cooled to 0° C.; a nickel sulfate solution (32.6 g (1.2 equiv.) of NiSO4*6H2O in 50 ml of H2O) was added slowly, and stirring was carried out for 30 min. at 0° C. The diazonium solution was slowly added dropwise at 0° C., and the resulting reaction mixture was stirred first for 2 h at room temperature and then for 1 h at 50° C. When the conversion was complete, the mixture was cooled to 0° C., adjusted to a pH value of 8-9 with sodium hydroxide solution and filtered over Celite, and the filter cake was then washed with dichloromethane. The aqueous solution was extracted 3 times with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 10% methanol/chloroform). 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile (4 g; 24.5%) was obtained in the form of a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NiSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
catalyst
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Quantity
15.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.86 g
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
76.5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Cyano-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Cyano-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
7-Cyano-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Cyano-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
7-Cyano-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Cyano-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.